Methyl 2-O-allyl-3-O-benzyl-4,6-O-benzylidene-a-D-mannopyranoside
Overview
Description
Methyl 2-O-allyl-3-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside is a biochemical reagent used primarily in glycobiology research. This compound is a derivative of mannose, a sugar molecule, and is often utilized to study the structure, synthesis, and biological functions of carbohydrates .
Mechanism of Action
Target of Action
It’s known that this compound holds immense promise within the biomedical sector .
Mode of Action
Its molecular configuration opens up novel avenues for drug discovery .
Result of Action
It’s suggested that the compound could be beneficial for combating malignant tumors, metabolic disorders like diabetes, and contagious ailments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-O-allyl-3-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of mannose are protected using benzylidene and benzyl groups to prevent unwanted reactions.
Allylation: The 2-OH group is allylated using allyl bromide in the presence of a base such as sodium hydride.
Benzylation: The 3-OH group is benzylated using benzyl bromide under basic conditions.
Formation of Benzylidene Acetal: The 4,6-OH groups are protected by forming a benzylidene acetal using benzaldehyde and an acid catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-O-allyl-3-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The benzylidene acetal can be reduced to yield the corresponding diol.
Substitution: The benzyl and allyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products
Epoxides: Formed from the oxidation of the allyl group.
Diols: Resulting from the reduction of the benzylidene acetal.
Substituted Derivatives: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Methyl 2-O-allyl-3-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside is extensively used in scientific research, particularly in the following fields:
Chemistry: Studying carbohydrate chemistry and developing new synthetic methodologies.
Biology: Investigating the role of carbohydrates in biological systems, including cell signaling and recognition.
Medicine: Exploring potential therapeutic applications, such as drug delivery systems and vaccine development.
Industry: Used in the synthesis of complex carbohydrates and glycoproteins for various industrial applications
Comparison with Similar Compounds
Similar Compounds
Methyl α-D-mannopyranoside: A simpler derivative of mannose used in similar research applications.
Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside: Another derivative with multiple benzyl groups used for studying carbohydrate chemistry.
Uniqueness
Methyl 2-O-allyl-3-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside is unique due to its specific combination of protective groups, which allows for selective reactions at different positions on the mannose molecule. This makes it a valuable tool for studying complex carbohydrate structures and their biological functions .
Properties
IUPAC Name |
(4aR,6S,7S,8S,8aR)-6-methoxy-2-phenyl-8-phenylmethoxy-7-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O6/c1-3-14-26-22-21(27-15-17-10-6-4-7-11-17)20-19(29-24(22)25-2)16-28-23(30-20)18-12-8-5-9-13-18/h3-13,19-24H,1,14-16H2,2H3/t19-,20-,21+,22+,23?,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGKDDPSSKUWEG-NBOVQHNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601125649 | |
Record name | Methyl 3-O-(phenylmethyl)-4,6-O-(phenylmethylene)-2-O-2-propen-1-yl-α-D-mannopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601125649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210297-54-4 | |
Record name | Methyl 3-O-(phenylmethyl)-4,6-O-(phenylmethylene)-2-O-2-propen-1-yl-α-D-mannopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=210297-54-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-O-(phenylmethyl)-4,6-O-(phenylmethylene)-2-O-2-propen-1-yl-α-D-mannopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601125649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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